(Nitrooxy)oxobismuthine

Descripción general

Descripción

(Nitrooxy)oxobismuthine, also known as bismuth nitrate oxide, is an inorganic compound with the chemical formula BiNO4. It appears as a white, odorless powder and is known for its strong oxidizing properties. This compound is insoluble in water but soluble in acids such as hydrochloric acid, nitric acid, and dilute sulfuric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Nitrooxy)oxobismuthine can be synthesized by grinding bismuth nitrate pentahydrate with water, followed by the slow addition of ammonia water to neutralize free nitric acid. The resulting precipitate is washed by decantation, suction filtered, washed with cold water, and then dried .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting metallic bismuth with concentrated nitric acid. The reaction involves heating the mixture of bismuth and nitric acid, maintaining the reaction by adding concentrated nitric acid, and finally distilling to obtain pure this compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions due to its strong oxidizing properties.

Reduction: It can be reduced to bismuth oxide and other bismuth compounds under specific conditions.

Substitution: This compound can participate in substitution reactions with various organic and inorganic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Reagents like halides and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Produces bismuth oxide and nitrogen oxides.

Reduction: Yields bismuth metal and water.

Substitution: Forms various bismuth-containing compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Discovery and Development

(Nitrooxy)oxobismuthine plays a significant role in drug discovery, especially in the development of new therapeutic agents. It is utilized in the synthesis of compounds with potential anti-cancer properties. Recent funding initiatives by the National Cancer Institute (NCI) emphasize the importance of small molecules like this compound in screening assays for cancer targets, which can lead to optimized drug candidates . The compound's ability to interact with biological targets makes it a valuable tool for medicinal chemists.

Mechanism of Action

The compound's mechanism involves the modulation of biological pathways relevant to cancer biology. Its derivatives are being investigated for their effectiveness against various cancer types, including pediatric fusion oncoproteins and small cell lung cancer . The identification of this compound as a probe can facilitate the validation of new drug targets in cellular models.

Analytical Chemistry

Detection of Alkaloids

One notable application of this compound is its use in the Dragendorff reagent, which is employed for detecting alkaloids in various samples. This reagent combines this compound with tartaric acid and potassium iodide (KI) to produce a colorimetric reaction that indicates the presence of alkaloids . This application is crucial in pharmacognosy and quality control of herbal medicines.

Chromatography Techniques

In chromatography, this compound enhances the detection sensitivity of alkaloids during thin-layer chromatography (TLC). Its specificity allows for the differentiation between various alkaloid compounds, making it an essential reagent in analytical laboratories .

Environmental Science

Formation of Nitrooxy Organosulfates

Research indicates that nitrooxy organosulfates, which can be derived from compounds like this compound, are significant in understanding urban air quality and pollution. Studies have shown that these compounds form through anthropogenic emissions and play a role in atmospheric chemistry . The presence of nitrooxy organosulfates can influence secondary organic aerosol formation, which has implications for climate change and public health.

Impact on Urban Atmosphere

The study of nitrooxy organosulfates has revealed their increased concentration during specific urban activities, such as fireworks displays. These findings highlight the importance of monitoring such compounds to assess their impact on urban air quality and human health .

Case Studies

Mecanismo De Acción

The mechanism of action of (Nitrooxy)oxobismuthine involves its strong oxidizing properties. It reacts with various substrates by transferring oxygen atoms, leading to the oxidation of the substrate. This compound targets molecular pathways involving oxidative stress and can disrupt cellular processes by altering the redox balance .

Comparación Con Compuestos Similares

Bismuth subnitrate (Bi5O(OH)9(NO3)4): Similar in composition but differs in structure and properties.

Bismuth oxynitrate (BiONO3): Another bismuth compound with similar oxidizing properties.

Bismuthyl nitrate (BiONO3): Used in similar applications but has different reactivity.

Uniqueness: (Nitrooxy)oxobismuthine is unique due to its specific oxidizing strength and solubility profile. It is particularly effective in applications requiring strong oxidizing agents and is more stable compared to other bismuth compounds .

Actividad Biológica

(Nitrooxy)oxobismuthine is a bismuth-containing compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Overview of Bismuth Compounds

Bismuth compounds have historically been utilized in treating gastrointestinal disorders, especially those caused by Helicobacter pylori. The biological activity of bismuth is attributed to its ability to disrupt multiple cellular pathways in bacteria, leading to the inhibition of growth and virulence factors. Recent studies have shown that bismuth can interfere with essential enzymes and metabolic pathways in H. pylori, such as urease and F1-ATPase, which are crucial for bacterial survival and pathogenicity .

-

Antimicrobial Activity :

- Bismuth compounds exhibit broad-spectrum antibacterial properties. They have been shown to inhibit the growth of multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.25 μM .

- The mechanism involves binding to critical proteins in bacteria, disrupting their functions, and triggering oxidative stress responses that lead to cell death.

-

Anticancer Properties :

- Recent studies have identified the antiproliferative effects of bismuth compounds on various cancer cell lines. For example, compounds derived from oxobismuthine have shown significant inhibition of cell proliferation in mouse B cells compared to human T cells .

- The signaling pathways affected include MAPK pathways, which are essential for cell differentiation and apoptosis. Compounds like SCM5 and SCM9 have demonstrated pro-apoptotic effects without engaging traditional apoptotic pathways like caspase activation .

Table 1: Biological Activity of this compound

| Activity Type | Efficacy Level | Observations |

|---|---|---|

| Antimicrobial | High | Effective against MRSA and VRE; MIC 0.63 - 1.25 μM |

| Anticancer | Moderate | Inhibition of B-cell proliferation; pro-apoptotic effects observed |

| Anti-inflammatory | Promising | Inhibition of TNF-α production in LPS-induced models |

| Cytotoxicity | Low | Minimal cytotoxic effects on mammalian cells |

Detailed Findings

- Antimicrobial Studies : Bismuth complexes were found to disrupt bacterial pH-buffering abilities and downregulate virulence factors such as CagA and VacA in H. pylori cultures . This multi-targeted approach underscores the potential for developing new antibiotics based on bismuth chemistry.

- Anticancer Mechanisms : In vitro studies indicated that compounds SCM5 and SCM9 inhibited tumor cell growth significantly. SCM9 notably reduced TNF-α production, suggesting an anti-inflammatory character alongside its anticancer properties . The differential effects on B cells versus T cells highlight the specificity that could be leveraged in therapeutic contexts.

- Toxicity Assessments : While showing promising biological activity, some bismuth compounds also exhibit toxicity towards mammalian cells at higher concentrations. This necessitates careful dosage considerations in therapeutic applications .

Propiedades

IUPAC Name |

oxobismuthanyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYGKRWXWQOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

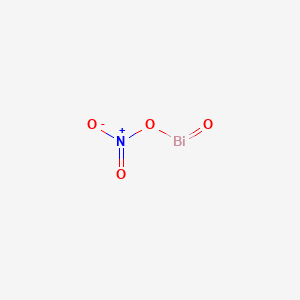

Canonical SMILES |

[N+](=O)([O-])O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145945 | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.985 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-46-3 | |

| Record name | Bismuth nitrate oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (nitrooxy)oxobismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.